molecular formula C10H20ClNO2 B2593335 cis-2-Amino-cyclooctanecarboxylic acid methyl ester hydrochloride CAS No. 1033756-98-7

cis-2-Amino-cyclooctanecarboxylic acid methyl ester hydrochloride

Cat. No.: B2593335
CAS No.: 1033756-98-7
M. Wt: 221.73
InChI Key: GEGCJDINFDQDRC-RJUBDTSPSA-N
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Description

cis-2-Amino-cyclooctanecarboxylic acid methyl ester hydrochloride: is a chemical compound with a unique structure that includes a cyclooctane ring, an amino group, and a carboxylic acid ester

Properties

IUPAC Name

methyl (1R,2S)-2-aminocyclooctane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9(8)11;/h8-9H,2-7,11H2,1H3;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGCJDINFDQDRC-RJUBDTSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCCCC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-cyclooctanecarboxylic acid methyl ester hydrochloride typically involves the esterification of cis-2-Amino-cyclooctanecarboxylic acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: cis-2-Amino-cyclooctanecarboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, cis-2-Amino-cyclooctanecarboxylic acid methyl ester hydrochloride serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound is studied for its potential biological activity. It may act as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists or antagonists .

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism by which cis-2-Amino-cyclooctanecarboxylic acid methyl ester hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

  • cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride
  • cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride
  • cis-2-tert-Butoxycarbonylamino-cyclooctanecarboxylic acid

Uniqueness: cis-2-Amino-cyclooctanecarboxylic acid methyl ester hydrochloride is unique due to its cyclooctane ring structure, which imparts distinct chemical and physical properties compared to its cyclohexane analogs. This structural difference can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications .

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